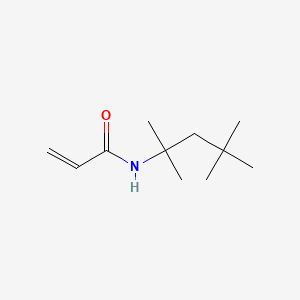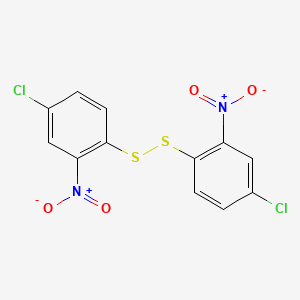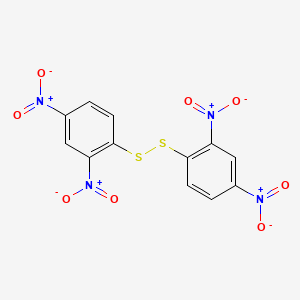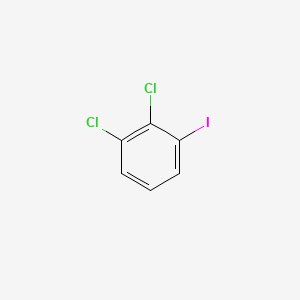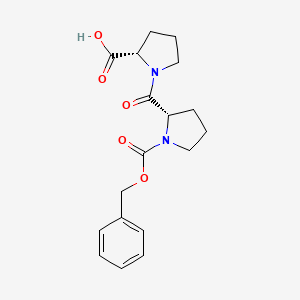
Z-プロ-プロ-OH
説明
“Z-Pro-pro-OH” is an organic compound that is part of American Elements’ comprehensive catalog of life science products . It is a white to off-white powder .
Synthesis Analysis
The synthesis of “Z-Pro-pro-OH” involves several steps. The reaction conditions include the use of water and lithium hydroxide in tetrahydrofuran at 20 degrees . The reaction mixture is stirred at room temperature overnight, washed with MTBE, and the pH of the aqueous layer is adjusted to 1.0-2.0 with concentrated HCl .
Molecular Structure Analysis
The molecular formula of “Z-Pro-pro-OH” is C18H22N2O5 . Its molecular weight is 346.38 . The IUPAC name is (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid .
Chemical Reactions Analysis
“Z-Pro-pro-OH” can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .
Physical And Chemical Properties Analysis
“Z-Pro-pro-OH” appears as a white to off-white powder . The theoretical density is 1.345 g/cm3 . It has a boiling point of 584.1°C at 760 mmHg . The refractive index is 1.6 .
科学的研究の応用
Aib-Pro エンドチオペプチドの調製
Z-プロ-プロ-OH は、aib-pro エンドチオペプチドを調製するための出発物質として使用できます . これらのペプチドは薬理学的に重要であり、さまざまな生物学的研究に使用できます。
蛍光標識ペプチドテトラマーまたはダイマーの合成
This compound は、生物学的に重要な蛍光標識ペプチドテトラマーまたはダイマーを調製するために使用できます . これらの標識ペプチドは、蛍光顕微鏡法やその他のイメージング技術を使用して、生物学的プロセスを可視化および追跡するために使用できます。
ベンゾオキサゾール誘導体ヒト好中球エラスターゼ(HNE)阻害剤の合成
This compound は、ベンゾオキサゾール誘導体ヒト好中球エラスターゼ(HNE)阻害剤を合成するための反応物として使用できます . HNE は、炎症性疾患の進行に関与するセリンプロテアーゼであり、その阻害剤は潜在的な治療薬となる可能性があります。
将来の方向性
“Z-Pro-pro-OH” is one of numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that “Z-Pro-pro-OH” could have potential applications in various fields of life sciences in the future.
作用機序
Target of Action
Z-Pro-pro-OH, also known as Z-Pro-Prolinal, primarily targets the enzyme Prolyl endopeptidase . This enzyme is found in humans and other organisms such as Aeromonas punctata . Prolyl endopeptidase plays a crucial role in the breakdown of proteins, specifically it cleaves peptide bonds on the carboxyl side of proline residues .
Mode of Action
It is known that z-pro-pro-oh can inhibit the activity of prolyl endopeptidase . This inhibition can lead to changes in the protein degradation process, potentially affecting various biological functions.
Biochemical Pathways
Z-Pro-pro-OH’s action on Prolyl endopeptidase affects the protein degradation pathway. By inhibiting Prolyl endopeptidase, Z-Pro-pro-OH can alter the breakdown of proteins, particularly those containing proline residues . This can have downstream effects on various biological processes, including signal transduction and cellular communication .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Z-Pro-pro-OH’s action are largely dependent on its inhibition of Prolyl endopeptidase. By inhibiting this enzyme, Z-Pro-pro-OH can affect the degradation of proteins, potentially leading to alterations in cellular functions and processes . For instance, Z-Pro-pro-OH can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .
生化学分析
Biochemical Properties
Z-Pro-pro-OH plays a crucial role in biochemical reactions, particularly in the study of proteases. It is known to interact with enzymes such as prolyl endopeptidase, which is involved in the cleavage of peptide bonds . The interaction between Z-Pro-pro-OH and prolyl endopeptidase is characterized by the formation of a stable enzyme-substrate complex, which facilitates the hydrolysis of peptide bonds. Additionally, Z-Pro-pro-OH can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing various biochemical pathways .
Cellular Effects
Z-Pro-pro-OH has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-Pro-pro-OH can impact the activity of reactive oxygen species (ROS) within cells, which in turn affects cellular signaling and gene expression . The compound’s interaction with cellular proteins can lead to changes in metabolic pathways, thereby influencing overall cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of Z-Pro-pro-OH involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Z-Pro-pro-OH binds to specific sites on enzymes such as prolyl endopeptidase, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition can result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways. Additionally, Z-Pro-pro-OH can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Pro-pro-OH can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Z-Pro-pro-OH remains stable at room temperature, but its activity may decrease over extended periods . Long-term exposure to Z-Pro-pro-OH in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Z-Pro-pro-OH vary with different dosages in animal models. At lower doses, Z-Pro-pro-OH can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Z-Pro-pro-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways such as glycolysis, the pentose phosphate pathway, and fatty acid oxidation . By modulating the activity of key enzymes in these pathways, Z-Pro-pro-OH can alter the overall metabolic profile of cells, impacting energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, Z-Pro-pro-OH is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues . The distribution of Z-Pro-pro-OH can influence its activity and effectiveness in modulating cellular processes. Additionally, the compound’s transport mechanisms play a role in determining its bioavailability and overall impact on cellular function .
Subcellular Localization
The subcellular localization of Z-Pro-pro-OH is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, Z-Pro-pro-OH may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAZFVPWHCGNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318705 | |
| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7360-23-8 | |
| Record name | NSC334180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Z-Pro-Pro-OH in relation to prolyl oligopeptidase?
A1: Z-Pro-Pro-OH acts as a potent inhibitor of prolyl oligopeptidase (PO) [, ]. This enzyme plays a crucial role in the breakdown of proline-containing peptides, influencing various physiological processes. Notably, Z-Pro-Pro-OH exhibited consistent inhibitory effects across bovine brain PO, bovine serum PO, and recombinant Flavobacterium meningosepticum PO [].
Q2: Were there any differences observed in the sensitivity of various PO enzymes to Z-Pro-Pro-OH?
A2: Interestingly, while Z-Pro-Pro-OH inhibited all three tested PO activities (brain, serum, and bacterial) with IC50 values of 7-10nM, a significant difference in sensitivity was noted when compared to another inhibitor, Z-Phe-Pro-methylketone. The bovine brain and serum PO were found to be approximately 4000 times less sensitive to Z-Phe-Pro-methylketone compared to the bacterial enzyme []. This suggests potential structural variations within the active sites of these enzymes, influencing their interaction with different inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

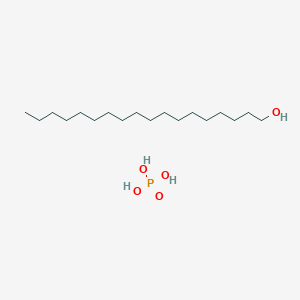
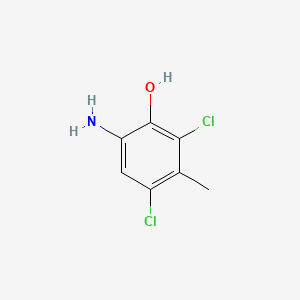
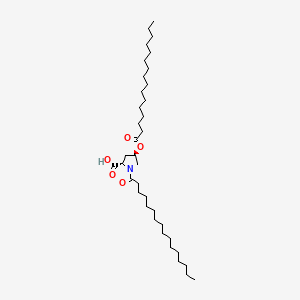
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
